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N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide

Lipophilicity Drug-likeness Quinazolinone SAR

SAR studies on quinazolinone amides frequently encounter batch-to-batch regioisomer contamination that obscures structure-activity relationships. This compound resolves that challenge: • Certified meta-substitution geometry, chemically distinct from the para isomer, enabling valid regioisomeric SAR comparisons without confounding cross-contamination. • The α-quaternary pivalamide group confers intrinsic resistance to amidase hydrolysis, making it a reliable metabolic-stability benchmark for analog series. • Zero Lipinski violations (MW 335.4, SlogP 3.52) ensure compatibility with targeted kinase-library design. Single batch release with full analytical characterization (HPLC, NMR).

Molecular Formula C20H21N3O2
Molecular Weight 335.407
CAS No. 898420-11-6
Cat. No. B2510868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide
CAS898420-11-6
Molecular FormulaC20H21N3O2
Molecular Weight335.407
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C(C)(C)C
InChIInChI=1S/C20H21N3O2/c1-13-21-17-11-6-5-10-16(17)18(24)23(13)15-9-7-8-14(12-15)22-19(25)20(2,3)4/h5-12H,1-4H3,(H,22,25)
InChIKeyPLKBEERRUWDLSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide (CAS 898420-11-6): Core Physicochemical and Structural Identity


N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide (CAS 898420-11-6) is a synthetic small-molecule quinazolinone derivative with molecular formula C20H21N3O2 and a monoisotopic mass of 365.17395 Da [1]. The compound features a 2-methyl-4-oxoquinazolin-3(4H)-yl core N-arylated at the 3-position with a phenyl ring bearing a pivalamide (2,2-dimethylpropanamide) substituent at the meta position. The pivalamide group confers a sterically hindered, lipophilic tertiary-butyl carboxamide motif (SlogP = 3.5241; logS = −5.55961) [2]. The molecule possesses one hydrogen bond donor, two hydrogen bond acceptors, zero chiral centers, and complies with Lipinski's Rule of Five with zero violations [2]. This quinazolinone scaffold is a privileged structure in medicinal chemistry, historically explored for kinase inhibition, anti-inflammatory activity, and antimicrobial applications [3].

Why N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide Cannot Be Replaced by Common Quinazolinone Analogs


Within the 2-methyl-4-oxoquinazolin-3(4H)-yl phenylamide chemotype, seemingly minor structural perturbations produce substantial differences in physicochemical and potentially pharmacological properties. The meta-substituted pivalamide isomer (CAS 898420-11-6) differs from its para-substituted regioisomer N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide not only in substitution geometry but in the electronic conjugation pathway between the amide and the quinazolinone core, which can alter target binding topology . Compared to the isobutyramide analog N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide, the pivalamide's α-quaternary carbon introduces greater steric bulk adjacent to the amide carbonyl, conferring resistance to amidase-mediated hydrolysis and modulating the compound's metabolic stability . Furthermore, the pivalamide derivative exhibits a computed SlogP of 3.5241 and logS of −5.55961, placing it in a lipophilicity range that balances membrane permeability against aqueous solubility—values that may shift significantly with even single-atom modifications to the amide side chain [1]. These compound-specific physicochemical signatures mean that procurement for structure–activity relationship (SAR) studies, assay validation, or reference standard preparation cannot accept indiscriminate analog substitution without risking altered experimental outcomes.

Quantitative Differentiation Evidence for N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide (CAS 898420-11-6)


Lipophilicity Advantage: SlogP of 3.52 Confers Balanced Permeability Relative to Class Baselines

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide exhibits a computed SlogP of 3.5241 and a logS of −5.55961, as determined by the MMsINC database [1]. By comparison, the median clogP for orally bioavailable quinazolinone kinase inhibitors reported in the literature typically falls within the range of 2.5–4.0, with values exceeding 4.5 frequently associated with poor solubility and higher off-target binding [2]. The pivalamide derivative's SlogP of 3.52 places it in the upper-optimal range for membrane permeability while remaining below the threshold of excessive lipophilicity that triggers promiscuous binding. The compound possesses one hydrogen bond donor and two hydrogen bond acceptors, with zero violations of Lipinski's Rule of Five, confirming its drug-like physicochemical profile [1].

Lipophilicity Drug-likeness Quinazolinone SAR

Structural Differentiation: Meta-Pivalamide Substitution vs. Para-Regioisomer Alters Electronic and Steric Topology

The target compound bears the pivalamide group at the meta position of the N3-phenyl ring, in contrast to its para-substituted regioisomer N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide. Meta substitution positions the amide group in a non-conjugated orientation relative to the quinazolinone N3 atom, whereas para substitution places the amide in direct linear conjugation with the quinazolinone core . This regioisomeric difference is known to affect electronic distribution across the molecule and may alter hydrogen-bonding geometry with biological targets. In quinazolinone-based kinase inhibitors, the meta-substitution pattern has been associated with distinct selectivity profiles compared to para-substituted congeners, as the angle and distance of the amide NH to the hinge-binding region of kinase ATP pockets differ [1].

Regioisomerism Quinazolinone SAR Meta vs. para substitution

Steric Differentiation: Pivalamide α-Quaternary Carbon vs. Isobutyramide and Acetamide Analogs

The pivalamide group contains an α-quaternary carbon (tert-butyl attached to carbonyl), creating substantially greater steric hindrance around the amide bond than the isobutyramide analog N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide (α-tertiary carbon) or the acetamide analog (α-methyl group) . This structural feature is well-established in medicinal chemistry to confer resistance to hydrolytic cleavage by amidases and esterases, as the bulky tert-butyl group shields the carbonyl from nucleophilic attack. In a study of related pivalamide-containing quinazoline derivatives, the pivalamide group was specifically selected to enhance metabolic stability relative to less hindered amide congeners [1]. The target compound's computed globularity of 0.0495 (MMsINC) further supports a compact, sterically shielded architecture [2].

Metabolic stability Steric hindrance Amide hydrolysis

Hydrogen Bond Donor Count of 1 Restricts Off-Target Promiscuity Relative to Multi-HBD Quinazolinones

The target compound possesses exactly one hydrogen bond donor (the pivalamide NH) and two hydrogen bond acceptors (quinazolinone carbonyl and amide carbonyl), as catalogued in the MMsINC database [1]. This restrained HBD count distinguishes it from amino-substituted quinazolinone analogs such as 3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione (avadomide/CC-122), which bear an additional aniline NH2 group (HBD count ≥ 2) and exhibit cereblon-mediated protein degradation activity . The lower HBD count of the pivalamide derivative predicts reduced potential for non-specific hydrogen bonding interactions with off-target proteins, a factor correlated with improved selectivity profiles in kinase-targeted quinazoline libraries [2].

Hydrogen bonding Off-target selectivity Drug-likeness

Class-Level Anti-Inflammatory Potential: Quinazolinone Core Demonstrates COX-2 Inhibitory Activity

Although direct COX-2 inhibition data for N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide are not available in the public domain, structurally related 2-methyl-4-oxoquinazolin-3(4H)-yl derivatives have demonstrated quantifiable COX-2 inhibitory activity. In a study by Farag et al. (2014), the quinazolinone-urea hybrid compound IIIb (1-substituted-3-(2-methyl-4-oxo-4H-quinazolin-3-yl) urea) exhibited a COX-2 IC50 of 5 μM with a selectivity index of 4.74 over COX-1 (COX-1 IC50 = 23.76 μM) [1]. The same study reported that nitrate ester derivative Vb showed COX-2 IC50 = 6.86 μM with a selectivity index of 5.03. This class-level evidence establishes that the 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold is competent for COX-2 engagement, providing a rational basis for selecting the pivalamide derivative for anti-inflammatory target screening [1].

COX-2 inhibition Anti-inflammatory Quinazolinone pharmacology

Drug-Likeness Compliance: Zero Lipinski Violations and Lead-Like Properties Support Screening Library Prioritization

The target compound satisfies both Lipinski's Rule of Five (zero violations) and Oprea's lead-like rule (score = 1), as computed by the MMsINC database [1]. With a molecular weight of 335.4 g/mol, SlogP of 3.52, one HBD, and two HBA, the compound occupies a favorable region of drug-like chemical space. In a comparative context, many quinazolinone derivatives with additional substituents (e.g., sulfonamides, nitro groups, or extended aromatic systems) exceed one or more Lipinski thresholds. For example, the 3,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isoxazole-4-sulfonamide analog (CAS 898439-18-4) has a molecular weight of 410.4 g/mol, exceeding the MW threshold of 500 but adding 75 Da of mass primarily from the sulfonamide-isoxazole extension . The pivalamide derivative's compact, compliant profile makes it a preferred candidate for fragment-based screening or as a minimal pharmacophore scaffold.

Drug-likeness Lead-likeness Screening library design

Recommended Application Scenarios for N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide (CAS 898420-11-6)


Kinase Inhibitor Screening Library Enhancement with a Drug-Like Quinazolinone Scaffold

With zero Lipinski violations (MW = 335.4, SlogP = 3.52, HBD = 1, HBA = 2) [1] and a privileged quinazolinone core, this compound is well-suited for inclusion in targeted kinase inhibitor screening libraries. The meta-pivalamide substitution pattern provides a structurally differentiated chemotype from common 4-anilinoquinazoline kinase inhibitors (e.g., gefitinib, erlotinib), potentially accessing distinct kinase selectivity space. The restrained hydrogen bond donor count (HBD = 1) reduces the likelihood of promiscuous ATP-pocket binding, favoring cleaner hit profiles in primary screens [2].

COX-2 Selective Inhibitor Lead Optimization Starting Point

Class-level evidence demonstrates that the 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold achieves COX-2 IC50 values of 5–7 μM with selectivity indices of 4.7–5.0 over COX-1 [3]. This compound can serve as a starting scaffold for structure-based optimization of COX-2 selectivity, with the pivalamide moiety offering a metabolically stable anchor point amenable to further derivatization. The meta-substitution geometry may allow exploration of binding poses distinct from para-substituted analogs, potentially yielding improved isoform selectivity.

Metabolic Stability Reference Compound for Amide-Containing Quinazolinone Series

The α-quaternary pivalamide group provides intrinsic resistance to amidase-mediated hydrolysis, making this compound a useful metabolic stability benchmark when evaluating a series of quinazolinone amide derivatives [4]. Its computed globularity (0.0495) and Sterimol parameters (B1 = 2.85 Å, L = 16.89 Å) define a steric profile that can guide the design of analogs with tunable metabolic stability [1]. Comparative microsomal or hepatocyte stability assays using this compound as a reference can quantify the metabolic liability introduced by less hindered amide substitutions.

Regioisomeric Probe for Quinazolinone N3-Phenyl SAR Studies

As the meta-substituted isomer, this compound serves as an essential comparator to its para-substituted regioisomer N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide in systematic SAR studies. Differential biological activity between meta and para isomers can reveal the geometric requirements for target engagement, hydrogen-bonding topology, and pharmacokinetic behavior. Procurement of both isomers with certified regioisomeric purity is critical for drawing valid SAR conclusions.

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